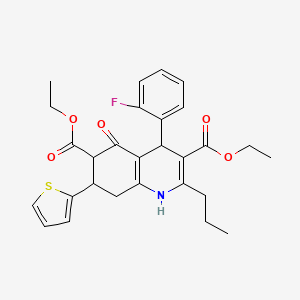![molecular formula C20H13N3O3 B4306091 1-(7-nitrodibenzo[b,f]oxepin-2-yl)-2-phenyldiazene](/img/structure/B4306091.png)
1-(7-nitrodibenzo[b,f]oxepin-2-yl)-2-phenyldiazene
Vue d'ensemble
Description
1-(7-nitrodibenzo[b,f]oxepin-2-yl)-2-phenyldiazene, commonly known as NBDP, is a diazene compound that has been widely studied for its potential applications in scientific research. NBDP is a highly reactive molecule and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of NBDP is not fully understood, but it is believed to involve the formation of highly reactive nitrogen species that can react with a variety of biomolecules, including proteins, lipids, and DNA. NBDP has been found to induce oxidative stress and cause cell death in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
NBDP has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. NBDP has also been found to be toxic to some types of bacteria and fungi, making it a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBDP is its high reactivity, which makes it a useful tool for the detection of reactive oxygen species and protein conformational changes. However, its high reactivity can also make it difficult to work with, as it can react with a variety of biomolecules and cause non-specific effects. Another limitation of NBDP is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on NBDP. One area of interest is the development of more specific and selective probes for the detection of reactive oxygen species and protein conformational changes. Another area of interest is the development of NBDP derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of NBDP and its potential applications in scientific research.
Applications De Recherche Scientifique
NBDP has been extensively studied for its potential applications in scientific research. It has been found to have a variety of uses, including as a fluorescent probe for the detection of reactive oxygen species, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. NBDP has also been used in the study of protein-protein interactions and as a tool for the detection of protein conformational changes.
Propriétés
IUPAC Name |
(9-nitrobenzo[b][1]benzoxepin-3-yl)-phenyldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)18-10-8-14-6-7-15-12-17(9-11-19(15)26-20(14)13-18)22-21-16-4-2-1-3-5-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWUMVRXESYLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)OC4=C(C=CC(=C4)[N+](=O)[O-])C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




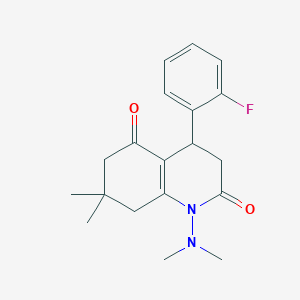
![1-(dimethylamino)-7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4306035.png)
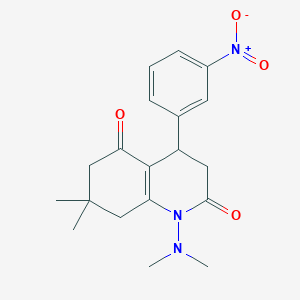

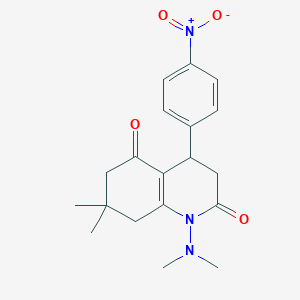
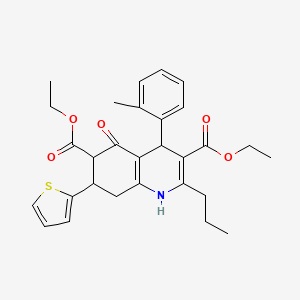

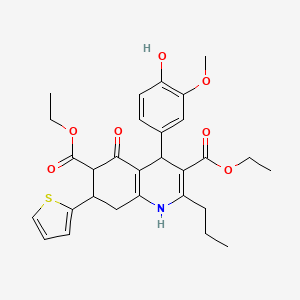
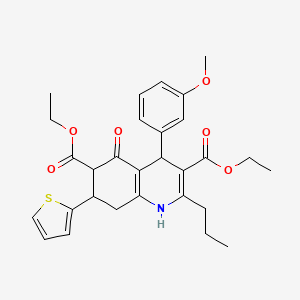
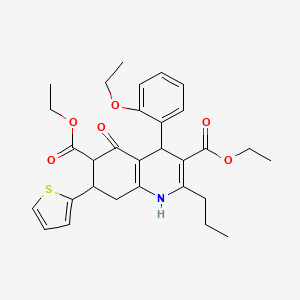
![3-allyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4306093.png)

